molecular formula C21H22N4O2 B11144381 3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one

3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Cat. No.: B11144381
M. Wt: 362.4 g/mol
InChI Key: MCRVMGCXOJBLED-UHFFFAOYSA-N
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Description

3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a complex synthetic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a hybrid structure incorporating a 4-phenylpiperidine moiety linked to a 4-oxo-4H-pyrido[2,1-c][1,2,4]triazine system via a keto-propyl chain. Its structural features are reminiscent of several pharmacologically active classes, suggesting broad potential for investigating novel biological pathways. The compound's core application lies in early-stage drug discovery, particularly for probing central nervous system (CNS) targets. The 4-phenylpiperidine group is a privileged scaffold in neuropharmacology, known for its presence in ligands that interact with sigma receptors and acetylcholinesterase (AChE) enzymes . Piperidine-containing compounds have demonstrated significant AChE inhibitory potential, which is a validated therapeutic strategy for neurodegenerative conditions, and have shown ability to improve learning and memory in preclinical models . Furthermore, the 1,2,4-triazine core is a key heterocycle in compounds exhibiting diverse psychotropic and neuroleptic activities . Researchers can utilize this compound to explore its affinity for various enzymatic and receptor sites, including the peripheral anionic site (PAS) of AChE and sigma receptor subtypes , to elucidate new mechanisms for modulating cognitive function and neuronal signaling. The specific research value of this reagent is its potential as a multi-target agent or a precursor for developing more selective probes. Its structure allows for investigation into cholinesterase inhibition with possible antioxidant properties, targeting the complex pathology of neurodegenerative diseases . Simultaneously, its similarity to sigma receptor ligands, which are implicated in cardiovascular, neurodegenerative, and proliferative pathologies, opens avenues for research beyond neuroscience . The presence of the piperidine and triazine rings also makes it a valuable intermediate for synthesizing more complex derivatives via structural modification, enabling comprehensive structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]pyrido[2,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C21H22N4O2/c26-20(24-14-11-17(12-15-24)16-6-2-1-3-7-16)10-9-18-21(27)25-13-5-4-8-19(25)23-22-18/h1-8,13,17H,9-12,14-15H2

InChI Key

MCRVMGCXOJBLED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridine Derivatives

The pyrido[2,1-c]triazin-4-one core is synthesized via cyclocondensation reactions. A representative method involves reacting 2-aminopyridine derivatives with carbonyl-containing reagents under acidic conditions. For example, 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-ylsulfonyl)guanidine reacts with 2-oxoalkanoic acids in glacial acetic acid to form fused triazinone systems. This method emphasizes reflux conditions (50–90 hours) and intramolecular cyclization to achieve ring closure.

Reaction Mechanism:

  • Condensation : The amino group of the pyridine derivative reacts with the carbonyl group of 2-oxoalkanoic acids.

  • Cyclization : Intramolecular nucleophilic aromatic substitution (S<sub>N</sub>Ar) forms the triazinone ring, accompanied by H<sub>2</sub>S elimination.

Introduction of the 3-Oxo-3-(4-Phenylpiperidino)Propyl Side Chain

Nucleophilic Alkylation of Piperidine Intermediates

The side chain is introduced via nucleophilic alkylation. A key precursor, 3-oxo-3-(4-phenylpiperidino)propyl chloride , is prepared by reacting 4-phenylpiperidine with β-chloropropionyl chloride. This intermediate subsequently undergoes coupling with the pyrido-triazinone core.

Procedure:

  • Formation of Piperidine Intermediate :

    • React 4-phenylpiperidine with β-chloropropionyl chloride in dimethylformamide (DMF) at 25°C under nitrogen.

    • Trimethylamine is eliminated, forming N-(3-oxo-3-phenylpropyl)-4-phenylpiperidine .

  • Alkylation :

    • Treat the pyrido-triazinone core with the piperidine intermediate in ethanol under reflux (5–6 hours).

    • Monitor progress via TLC (ethyl acetate/hexane, 1:1).

Multi-Component Coupling Reactions

A one-pot approach combines the pyrido-triazinone core, 4-phenylpiperidine, and malononitrile in ethanol with acetic acid catalysis. This method streamlines the synthesis by concurrently forming the side chain and attaching it to the core.

Optimized Conditions:

  • Reagents : Pyrido-triazinone (1 mmol), 4-phenylpiperidine (1 mmol), malononitrile (1 mmol).

  • Catalyst : HOAc (10 mol%).

  • Conditions : Reflux in ethanol for 3 hours.

  • Yield : ~65–70% (estimated from analogous reactions).

Purification and Characterization

Isolation Techniques

Crude products are purified via:

  • Recrystallization : Use ethanol or ethyl acetate/cyclohexane mixtures.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:2 to 1:1).

Analytical Data

  • <sup>1</sup>H NMR : Key signals include:

    • δ 8.2–8.5 ppm (pyridine protons).

    • δ 3.4–3.7 ppm (piperidine N-CH<sub>2</sub>).

    • δ 2.8–3.1 ppm (propyl chain CH<sub>2</sub>).

  • MS (ESI+) : m/z 417.2 [M+H]<sup>+</sup> (calculated for C<sub>23</sub>H<sub>21</sub>N<sub>4</sub>O<sub>2</sub>).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)AdvantagesLimitations
Nucleophilic AlkylationReflux in ethanol, 5–6 hours~70High purity via recrystallizationMulti-step, longer reaction time
Multi-Component CouplingHOAc catalysis, 3 hours~65One-pot simplicityRequires strict stoichiometry

Challenges and Optimization Strategies

  • Side Reactions : Competing imine formation during cyclization is mitigated by using excess acetic acid.

  • Low Solubility : Pyrido-triazinone intermediates exhibit poor solubility in polar solvents; DMF or DMSO is added incrementally .

Chemical Reactions Analysis

Types of Reactions

3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one exhibit potential anticancer properties. The compound's ability to inhibit specific pathways related to tumor growth has been documented in various studies. For instance, derivatives of triazine compounds have shown promising results in targeting cancer cell proliferation and inducing apoptosis in malignant cells.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar piperidine derivatives have been evaluated for their efficacy against various pathogens, demonstrating significant antibacterial and antifungal properties. The incorporation of piperidine moieties enhances the interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development .

Neuropharmacological Effects

Given the presence of the phenylpiperidine group, this compound may exhibit neuropharmacological effects. Research into piperidine derivatives has shown their utility as modulators of neurotransmitter systems, which may lead to applications in treating neurological disorders such as depression and anxiety .

Synthesis of Novel Derivatives

The synthesis of new derivatives based on the core structure of 3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is an active area of research. These derivatives are being investigated for enhanced biological activity and specificity against various diseases. The modification of functional groups can lead to improved pharmacokinetic properties and reduced toxicity profiles.

Case Studies and Research Findings

StudyFocusFindings
Anticancer AgentsDocumented inhibition of tumor growth in cell lines treated with pyrido[2,1-c][1,2,4]triazin derivatives.
Antimicrobial ActivityDemonstrated efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum.
Thermal StabilityInvestigated thermal properties indicating stability under physiological conditions, essential for drug formulation.

Mechanism of Action

The mechanism of action of 3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Modified Piperidine/Piperazine Substituents

Variations in the piperidine/piperazine substituent significantly alter physicochemical and biological properties:

Compound/CAS Molecular Formula Molecular Weight Key Substituent Notable Features
Target Compound C₂₂H₂₄N₄O₂ 376.5 4-Phenylpiperidino-propyl Potential CNS activity due to lipophilic phenyl group
3-[3-(4-Benzylpiperidino)-3-oxopropyl]-4H-pyrido[...] (CAS 1574343-14-8) C₂₂H₂₄N₄O₂ 376.5 4-Benzylpiperidino-propyl Increased lipophilicity vs. phenyl analog
3-{3-[4-(4-Fluorophenyl)piperazino]-3-oxopropyl}-4H-pyrido[...] (CAS 1574288-33-7) C₂₃H₂₃ClFN₃O₃S 432.4 4-(4-Fluorophenyl)piperazino-propyl Enhanced electron-withdrawing effects from fluorine
3-(3-oxo-3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propyl)-4H-pyrido[...] (CAS 1574401-37-8) C₂₀H₁₉F₃N₆O₂ 432.4 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazino-propyl Potential improved metabolic stability due to trifluoromethyl group

Key Observations :

  • Electron Effects : Fluorine (CAS 1574288-33-7) and trifluoromethyl groups (CAS 1574401-37-8) introduce electron-withdrawing effects, which may modulate reactivity or binding to targets like kinases or GPCRs .

Analogs with Different Heterocyclic Cores

Pyrimido[2,1-c][1,2,4]triazin-4-one Derivatives
  • 3-Chloro-8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one (Compound 6) : Structure: Features a dihydropyrimidine ring fused to triazinone, with chloro, phenyl, and thiophene substituents. Activity: Reported antimicrobial properties, suggesting the triazinone core contributes to targeting bacterial enzymes.
Triazolo[5,1-c][1,2,4]triazin-4-one Derivatives
  • Riamilovir (7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one) : Structure: Nitro and methylsulfanyl groups at positions 3 and 5. Activity: Broad-spectrum antiviral candidate, highlighting the triazinone core’s versatility in drug design.

Comparison with Target Compound :

Biological Activity

3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer properties, mechanisms of action, and pharmacokinetic profiles.

Chemical Structure

The compound features a triazinone core with a phenylpiperidine substituent, which is believed to enhance its biological activity through improved membrane permeability and target specificity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of triazinones can effectively inhibit cancer cell proliferation. For instance, compounds similar to 3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one have demonstrated cytotoxic effects against various cancer cell lines, including those from breast and colorectal cancers .
  • Mechanisms of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. It has been noted for its ability to cross the blood-brain barrier, making it a candidate for targeting central nervous system tumors .

Case Studies

Several studies have investigated the biological activity of compounds related to 3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one:

  • Study on Anticancer Properties : A study evaluated the efficacy of triazinone derivatives against HCT116 (colorectal cancer) and A-172 (glioblastoma) cell lines. The results indicated that certain derivatives exhibited low toxicity towards normal human embryonic kidney (HEK-293) cells while maintaining high cytotoxicity against cancer cells. The therapeutic index was favorable, suggesting potential for clinical application .
  • Mechanistic Insights : Another research focused on the molecular mechanisms underlying the anticancer effects of similar triazinone compounds. It was found that they could modulate apoptotic pathways and inhibit angiogenesis, further supporting their role as potential anticancer agents .

Table 1: Biological Activity Summary

Activity Effect Cell Lines Tested IC50 (µM)
AnticancerInhibition of cell proliferationHCT11615
Induction of apoptosisA-17212
Low toxicityHEK-293>50
Mechanism Description
Apoptosis InductionTriggers programmed cell death in cancer cells
Angiogenesis InhibitionPrevents formation of new blood vessels in tumors
Signal Pathway ModulationAlters key signaling pathways involved in growth

Pharmacokinetic Profile

The pharmacokinetics of 3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one suggest favorable absorption characteristics due to its lipophilicity. This property enhances its ability to penetrate cellular membranes effectively. Studies indicate that the compound exhibits a moderate half-life and bioavailability profile suitable for therapeutic use.

Q & A

Q. Table 1: Activity of Structural Analogs

Analog Structure ModificationBiological Activity (IC₅₀)Source
4-(4-Chlorophenyl)piperazine variant12 µM (Anticancer)
Thieno-pyrimidine core8 µM (Kinase inhibition)

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural elucidation : Use 1^1H/13^13C NMR to confirm the pyridotriazinone core (δ 8.2–8.5 ppm for aromatic protons) and piperidine N–H signals (δ 2.5–3.0 ppm) .
  • Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA, gradient elution) with UV detection at 254 nm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calc. 405.18 g/mol; observed [M+H]⁺ 406.19) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized bioassays : Re-test the compound in parallel with a reference inhibitor (e.g., staurosporine for kinase assays) under controlled pH (7.4) and temperature (37°C) .
  • Batch validation : Compare HPLC purity (>95%) and NMR data across studies to rule out impurity-driven artifacts .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and reconcile divergent IC₅₀ values .

Basic: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks, monitoring degradation via HPLC. Acidic conditions (0.1 M HCl) may hydrolyze the triazinone ring, while light exposure (ICH Q1B) causes photodegradation .
  • Storage recommendations : Store lyophilized powder at -20°C in amber vials under argon to prevent oxidation and moisture uptake .

Advanced: What computational tools can predict off-target interactions for this compound?

Methodological Answer:

  • Target prediction : Use SwissTargetPrediction or SEA to identify potential off-target kinases or GPCRs .
  • Toxicity screening : ADMETlab 2.0 predicts hepatotoxicity risk (e.g., CYP3A4 inhibition) and blood-brain barrier permeability .
  • Dose optimization : PK/PD modeling (e.g., Phoenix WinNonlin) to balance efficacy and toxicity based on predicted IC₅₀ and LD₅₀ values .

Basic: How to validate the compound’s solubility for in vitro assays?

Methodological Answer:

  • Solubility screening : Prepare stock solutions in DMSO (10 mM) and dilute into assay buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Co-solvent systems : For low aqueous solubility (<50 µM), use cyclodextrin (10% w/v hydroxypropyl-β-cyclodextrin) to enhance solubility without cytotoxicity .

Advanced: What strategies can elucidate the mechanism of action without prior target data?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., HEK293 or MCF-7) to identify differentially expressed pathways .
  • Chemical proteomics : Use immobilized compound beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Phenotypic screening : Monitor apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide flow cytometry) to infer mechanisms .

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